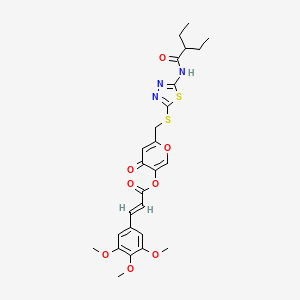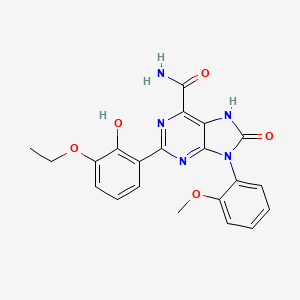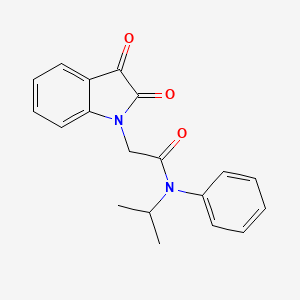![molecular formula C17H15IN2O2S B2367478 2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 959747-28-5](/img/structure/B2367478.png)
2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Vue d'ensemble
Description
Benzothiazoles and benzamides are significant classes of compounds in organic chemistry . They are found in various natural products and have been widely used in medical, industrial, biological, and potential drug industries .
Molecular Structure Analysis
The molecular structure of benzothiazoles and benzamides can vary greatly depending on the substituents attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions involving benzothiazoles and benzamides can also vary widely. They can participate in a variety of reactions due to the presence of the benzene ring and the functional groups attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazoles and benzamides can vary depending on their specific structure . For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and other properties can be different .Applications De Recherche Scientifique
Synthesis Techniques
High-Yield Synthesis Methods : Research has shown methods for high-yield synthesis of related benzamide derivatives. A study by Bobeldijk et al. (1990) presented a simple, high-yield synthesis technique for related benzamide compounds (Bobeldijk et al., 1990).
Microwave-Promoted Synthesis : Saeed (2009) discussed a microwave-promoted synthesis method for substituted benzamides, emphasizing its efficiency and cleanliness compared to traditional methods (Saeed, 2009).
Gold(I)-Mediated Synthesis : Odame et al. (2020) explored a gold(I)-mediated intramolecular transamidation of benzoyl thiourea derivatives to form benzamides, showcasing an innovative approach (Odame et al., 2020).
Pharmacological Evaluation
Sigma Receptor Binding Studies : John et al. (1999) conducted pharmacological evaluations of a sigma receptor binding radioligand, demonstrating its potential for imaging breast cancer (John et al., 1999).
Anticonvulsant and Neurotoxicity Evaluation : A study by Rana et al. (2008) on 1,3-benzothiazol-2-yl benzamides, including evaluation for anticonvulsant and neurotoxicity effects, provides insights into the pharmacological aspects of related compounds (Rana et al., 2008).
Imaging and Diagnostic Applications
Breast Cancer Imaging : The potential of radioiodinated benzamide derivatives in imaging breast cancer, as discussed by John et al. (1999), highlights the diagnostic applications of related benzamide compounds (John et al., 1999).
Scintigraphy in Breast Cancer : Caveliers et al. (2002) explored the use of a specific iodobenzamide for visualizing primary breast tumors in vivo, demonstrating the imaging capabilities of related compounds in medical diagnostics (Caveliers et al., 2002).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, highlighting the potential industrial applications of these compounds (Hu et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O2S/c1-22-11-10-20-14-8-4-5-9-15(14)23-17(20)19-16(21)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQAQCUZFZDXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2367395.png)
![3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide](/img/structure/B2367396.png)
![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B2367397.png)

![1,3-Dimethyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2367402.png)

![3-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2367409.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2367413.png)


![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)

